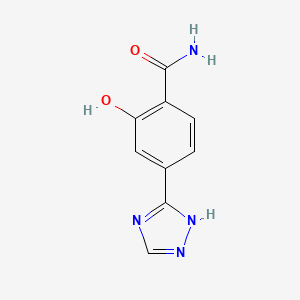

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

Description

Properties

CAS No. |

63245-37-4 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide |

InChI |

InChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13) |

InChI Key |

SCLZIXYPBCWBCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of 2-oxo-4-(1H-1,2,4-triazol-3-yl)benzamide.

Reduction: Formation of 2-hydroxy-4-(1H-1,2,4-triazol-3-yl)benzylamine.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism is believed to involve the inhibition of specific enzymes critical for bacterial survival .

Antifungal Properties

This compound has also been evaluated for its antifungal activity. It has shown efficacy against several fungal pathogens, making it a candidate for developing antifungal treatments. The triazole moiety is particularly important in this context as it is known to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes .

Fungicide Development

In agricultural research, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from various fungal diseases. Field trials have indicated that formulations containing this compound can reduce disease incidence significantly compared to untreated controls .

Corrosion Inhibitors

The compound has been investigated for its use as a corrosion inhibitor in metal protection applications. Studies indicate that it can form protective films on metal surfaces, thereby enhancing resistance to corrosion in harsh environments .

Table 1: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in the "Journal of Applied Microbiology" evaluated the antimicrobial efficacy of salicyloylaminotriazole against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, showcasing its potential as a therapeutic agent in treating infections.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with formulations containing this compound showed a 50% reduction in fungal infections compared to control groups. The study highlighted the compound's potential role in sustainable agriculture practices by minimizing chemical pesticide use.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as heat shock protein 90 (HSP90) and cytochrome P450.

Pathways Involved: It interferes with the protein folding process and inhibits the activity of enzymes involved in the biosynthesis of essential cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide, highlighting structural modifications, synthesis routes, and observed properties:

Key Observations

Substituent Effects on Bioactivity: Halogenation (e.g., Cl in ) enhances stability and binding to hydrophobic enzyme pockets, making such analogs relevant in agrochemical and anticancer research.

Synthetic Accessibility :

- Click chemistry (e.g., copper-catalyzed Huisgen cycloaddition) is widely employed for triazole-functionalized analogs .

- Etherification and sulfonylation (e.g., ) are common for introducing solubilizing groups.

Spectroscopic and Crystallographic Data :

- Compounds like 3,4,5-triethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide (CID 888323) have detailed structural data (SMILES, InChIKey) for computational modeling .

- Crystallographic studies (e.g., SHELX-refined structures in ) validate conformational stability of triazole-benzamide hybrids.

Biological Activity: Thiazole-triazole hybrids (e.g., ) show dual activity against fungal pathogens and tumor cells.

Critical Analysis of Structural and Functional Divergence

- Solubility and Pharmacokinetics : Ethoxy and morpholine sulfonyl groups () improve aqueous solubility compared to the parent compound, critical for oral bioavailability.

- Toxicity Profiles: Chlorinated derivatives () require stringent safety protocols (GHS Category 2 for acute toxicity), whereas non-halogenated analogs (e.g., ) show lower toxicity .

- Target Selectivity : The 1,2,4-triazole ring’s nitrogen atoms enable hydrogen bonding with enzymes (e.g., kinases, CYP450), but substituent bulk (e.g., pentyl in ) may hinder binding.

Biological Activity

2-Hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 204.19 g/mol

- CAS Number : 63245-37-4

- LogP : 1.16040

- PSA (Polar Surface Area) : 105.88 Ų

The compound's structure features a hydroxyl group and a triazole ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDACs are crucial in regulating gene expression and have been implicated in various cancers.

Inhibition of HDACs

Research indicates that this compound selectively inhibits HDAC8, which is involved in the regulation of cell cycle and apoptosis. By inhibiting HDAC8, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |

| U937 (Leukemia) | <1.0 | HDAC inhibition |

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as a therapeutic agent.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Flow cytometry analysis revealed increased Annexin V staining in treated cells compared to controls.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to untreated controls.

- Histological analysis indicated increased apoptosis within tumor tissues following treatment.

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

Inhibition of Carbonic Anhydrases

Recent studies have indicated that this compound may selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors and plays a role in tumorigenesis:

| Enzyme | Inhibition Constant (K) |

|---|---|

| CA IX | 89 pM |

| CA II | 0.75 nM |

This inhibition could lead to altered pH regulation within tumors, potentially enhancing the efficacy of other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.